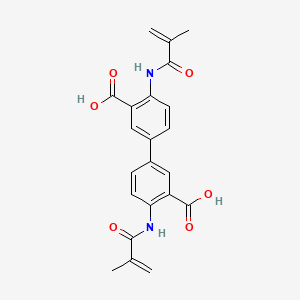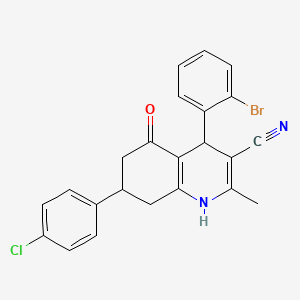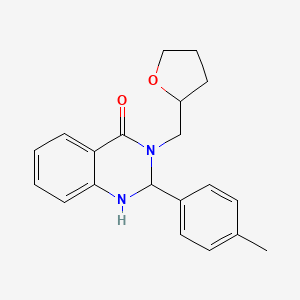![molecular formula C19H14BrNO B4982504 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a chemical compound that belongs to the class of benzoquinolines. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues and cells. Additionally, it has been shown to exhibit antibacterial and antifungal activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is its high yield and purity in the synthesis method. Additionally, the compound exhibits a range of biological effects, making it a useful tool for studying various biological processes. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One potential direction is the development of analogs with improved biological activity and reduced toxicity. Another potential direction is the study of the compound's potential applications in photodynamic therapy and as a fluorescent probe. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis method of the compound is high-yielding and produces a pure product. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the study of the compound, including the development of analogs with improved biological activity and further studies to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves the reaction of 3-bromobenzaldehyde and 2-aminobenzophenone in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the synthesis method is high, and the purity of the product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-14-6-3-5-13(10-14)16-11-18(22)21-17-9-8-12-4-1-2-7-15(12)19(16)17/h1-10,16H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPUSABODKFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)

![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)


![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)



![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)
![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)

![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
